![molecular formula C6H6N4O B155001 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one CAS No. 129959-39-3](/img/structure/B155001.png)
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has gained significant attention in recent years due to its diverse applications in scientific research. This compound has a unique structure that makes it an ideal candidate for various biological studies.
Mechanism Of Action
The mechanism of action of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one involves the inhibition of various enzymes, as mentioned earlier. This compound acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. It also inhibits phosphodiesterases by binding to the catalytic site of the enzyme. Furthermore, this compound has been found to inhibit carbonic anhydrases by binding to the zinc ion in the active site of the enzyme.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one are diverse and depend on the specific enzyme being inhibited. Inhibition of protein kinases can lead to the suppression of cell proliferation and apoptosis. Inhibition of phosphodiesterases can lead to the increase in intracellular levels of cyclic nucleotides, which can result in vasodilation and anti-inflammatory effects. Inhibition of carbonic anhydrases can lead to the reduction of intraocular pressure and the treatment of glaucoma.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in lab experiments include its high potency, selectivity, and specificity for various enzymes. It is also relatively easy to synthesize and has a high yield. However, the limitations of using this compound include its potential toxicity and the need for careful handling. Additionally, the effects of this compound can be dependent on the specific enzyme being inhibited, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the use of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one in scientific research. One direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound as a fluorescent probe for imaging biological systems with higher resolution. Additionally, this compound can be studied for its potential use in the treatment of various diseases, including cancer, inflammation, and glaucoma.
Conclusion:
In conclusion, 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a heterocyclic compound that has diverse applications in scientific research. Its synthesis method is relatively easy, and it has been extensively studied for its inhibition of various enzymes. The biochemical and physiological effects of this compound are dependent on the specific enzyme being inhibited. The advantages of using this compound in lab experiments include its high potency, selectivity, and specificity, while its limitations include its potential toxicity and the need for careful handling. Finally, several future directions for the use of this compound in scientific research have been identified, including the development of more potent and selective inhibitors and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-Methyl-3H-triazolo[4,5-b]pyridin-7-one is a multi-step process that involves the reaction of different chemical compounds. The most common method for synthesizing this compound is through the reaction of 2-amino-5-methylpyridine with hydrazine hydrate, followed by the reaction with ethyl acetoacetate. The final product is obtained by the reaction with acetic anhydride. This method has been widely used in the scientific community due to its simplicity and high yield.
Scientific Research Applications
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one has been extensively used in scientific research due to its diverse applications. This compound has been found to be a potent inhibitor of various enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. It has also been used as a fluorescent probe for imaging biological systems and as a ligand for drug discovery. Additionally, this compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
properties
CAS RN |
129959-39-3 |
|---|---|
Product Name |
2-Methyl-3H-triazolo[4,5-b]pyridin-7-one |
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-4H-triazolo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c1-10-8-5-4(11)2-3-7-6(5)9-10/h2-3H,1H3,(H,7,9) |
InChI Key |
QFAATLZFQFELQU-UHFFFAOYSA-N |
Isomeric SMILES |
CN1NC2=NC=CC(=O)C2=N1 |
SMILES |
CN1N=C2C(=O)C=CNC2=N1 |
Canonical SMILES |
CN1NC2=NC=CC(=O)C2=N1 |
synonyms |
7H-1,2,3-Triazolo[4,5-b]pyridin-7-one,2,3-dihydro-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







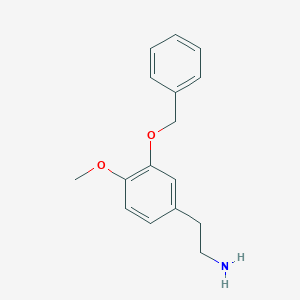
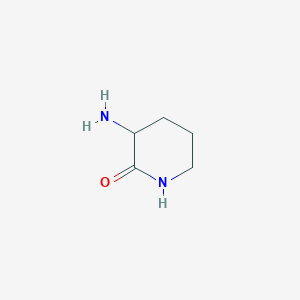



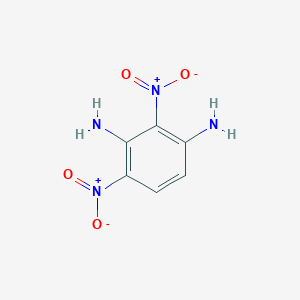
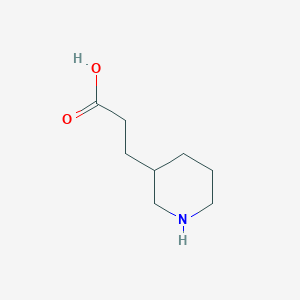

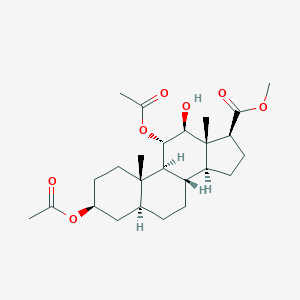
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)